3-(4-Isopropylphenyl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
3-(4-propan-2-ylphenyl)azetidine |
InChI |
InChI=1S/C12H17N/c1-9(2)10-3-5-11(6-4-10)12-7-13-8-12/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI Key |
BEVVUKZAGHVSAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CNC2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 3 4 Isopropylphenyl Azetidine and Its Derivatives
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification (e.g., IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique "molecular fingerprint" for a compound. edinst.com These methods probe the vibrational energy levels of a molecule, which are sensitive to its structure, bonding, and conformation. nih.gov
In the context of 3-(4-isopropylphenyl)azetidine and its derivatives, IR and Raman spectra would reveal characteristic absorption bands corresponding to specific vibrational modes. For instance, the stretching vibrations of the N-H bond in the azetidine (B1206935) ring would appear in a distinct region of the IR spectrum. Similarly, C-H stretching and bending vibrations of the isopropyl group and the phenyl ring would generate a complex pattern of bands, aiding in the confirmation of the molecular structure. scifiniti.com
The analysis of a related compound, tert-butyl 2′-(4-isopropylphenyl)-1H,7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]-1-carboxylate, shows characteristic IR bands that can be extrapolated to understand the spectra of this compound. mdpi.com For example, the IR spectrum of an azetidine derivative showed characteristic absorption bands for ester and Boc carbonyl groups at 1731 cm⁻¹ and 1694 cm⁻¹, respectively. nih.gov The C-H stretching vibrations are typically more pronounced in Raman spectra. americanpharmaceuticalreview.com
Table 1: Representative IR and Raman Data for Azetidine Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
| N-H (Azetidine) | Stretching | 3300-3500 | americanpharmaceuticalreview.com |
| C=O (Ester) | Stretching | ~1731 | nih.gov |
| C=O (Boc) | Stretching | ~1694 | nih.gov |
| C-H (Aromatic) | Stretching | 3000-3100 | americanpharmaceuticalreview.com |
| C-H (Aliphatic) | Stretching | 2850-3000 | scifiniti.com |
| C-H (Isopropyl) | Bending | 1365-1385 | princeton.edu |
This table is illustrative and based on data from related compounds. Specific values for this compound may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Connectivity and Stereochemistry (e.g., ¹H, ¹³C, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of organic compounds. organicchemistrydata.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms, their chemical environment, and the stereochemistry of the molecule.
¹H NMR: Proton NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the azetidine ring, the isopropyl group (a characteristic doublet for the methyl groups and a septet for the methine proton), and the aromatic protons on the phenyl ring. researchgate.net The coupling patterns between adjacent protons would help to establish the connectivity within the molecule. For instance, in a derivative, the methylene (B1212753) protons of the azetidine moiety appeared as two doublets at δ 4.28 and 4.42 ppm. nih.gov
¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. organicchemistrydata.org The ¹³C NMR spectrum of this compound would show signals for the carbons of the azetidine ring, the isopropyl group, and the phenyl ring. For example, in a similar compound, the methyl and methine carbons of the isopropyl group appeared at 20 ppm and 33 ppm, respectively. researchgate.net
¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the nitrogen atom in the azetidine ring. rsc.orgnasa.gov The chemical shift of the nitrogen atom is sensitive to its hybridization, substitution, and involvement in hydrogen bonding. nih.gov For an azetidine derivative, the ¹⁵N chemical shift of the N-1 Boc-azetidine was observed at δ -315.0 ppm. nih.gov
Table 2: Representative NMR Data for Azetidine Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Source |
| ¹H | Azetidine CH₂ | 3.5 - 4.5 | nih.gov |
| ¹H | Aromatic CH | 7.0 - 7.5 | mdpi.com |
| ¹H | Isopropyl CH₃ | ~1.2 | mdpi.comnih.gov |
| ¹H | Isopropyl CH | ~2.9 | mdpi.comnih.gov |
| ¹³C | Azetidine CH | 30 - 40 | princeton.edu |
| ¹³C | Azetidine CH₂ | 50 - 60 | princeton.edumdpi.com |
| ¹³C | Aromatic C | 120 - 150 | mdpi.com |
| ¹³C | Isopropyl CH₃ | ~24 | mdpi.comnih.gov |
| ¹³C | Isopropyl CH | ~34 | mdpi.comnih.gov |
| ¹⁵N | Azetidine N (Boc-protected) | ~ -315 | nih.gov |
This table is illustrative and based on data from related compounds. Specific values for this compound may vary.
High-Resolution Mass Spectrometry for Accurate Molecular Mass and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a crucial analytical technique for determining the elemental composition of a molecule with high accuracy. acs.org It provides the exact molecular weight, which allows for the unambiguous determination of the molecular formula.
For this compound, HRMS would confirm its molecular formula of C₁₂H₁₇N. The fragmentation pattern observed in the mass spectrum provides additional structural information. The molecule would likely undergo characteristic fragmentation, such as the loss of the isopropyl group or cleavage of the azetidine ring, leading to specific fragment ions that can be analyzed to piece together the molecular structure. For example, HRMS data for tert-butyl 3-(3-chloro-4-fluorophenyl)azetidine-1-carboxylate showed the calculated mass for [M+Na]⁺ as 308.0830 and the found mass as 308.0829. mdpi.com
X-ray Crystallography for Solid-State Molecular Geometry and Packing (if applicable for derivatives)
While obtaining a suitable single crystal of this compound itself might be challenging, derivatives are often more amenable to crystallization. ljmu.ac.uk The crystal structure of a derivative would reveal the exact geometry of the azetidine ring, which is known to be puckered, and the orientation of the 4-isopropylphenyl substituent. acs.orgresearchgate.net This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can influence the physical properties and biological activity of the compound. Several studies have reported the use of single-crystal X-ray diffraction to determine the structure of azetidine derivatives. frontiersin.orgchemrxiv.orgbham.ac.uk
Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Determination (e.g., Optical Rotation, ECD)
Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiroptical methods are essential for determining the enantiomeric purity and the absolute configuration of a chiral compound. researchgate.net
Optical Rotation: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.org The specific rotation, [α], is a characteristic physical property of a chiral molecule. wikipedia.org A non-zero optical rotation indicates the presence of a chiral substance and that one enantiomer is in excess. libretexts.org The magnitude and sign (+ or -) of the rotation can be used to determine the enantiomeric excess of a sample if the specific rotation of the pure enantiomer is known.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine its absolute configuration by comparing the experimental spectrum with theoretically calculated spectra.
Conformational Analysis and Stereochemical Considerations of 3 4 Isopropylphenyl Azetidine Derivatives
Theoretical and Computational Studies of Conformational Landscapes
While specific computational studies focusing exclusively on 3-(4-isopropylphenyl)azetidine are not extensively documented in publicly available literature, the conformational preferences of this molecule can be inferred from theoretical principles and computational analyses of related 3-arylazetidine systems. The conformational landscape of such derivatives is primarily dictated by the puckering of the azetidine (B1206935) ring and the orientation of the 4-isopropylphenyl substituent.
The azetidine ring is not planar and exists in a puckered conformation to alleviate some of the inherent ring strain. This puckering results in two primary conformations, often described by a puckering angle and the relative positions of the ring atoms. For the parent, unsubstituted azetidine, a puckered conformation is significantly more stable than a planar one. The introduction of a substituent at the 3-position, such as the 4-isopropylphenyl group, leads to two possible diastereomeric puckered conformations: one where the substituent occupies a pseudo-equatorial position and another where it is in a pseudo-axial position.
Computational methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for exploring these conformational energy landscapes. For 3-arylazetidines, these studies generally predict that the conformer with the bulky aryl group in the pseudo-equatorial position is energetically favored to minimize steric hindrance with the rest of the azetidine ring. The energy difference between the equatorial and axial conformers is influenced by the size and nature of the substituent on the aryl ring and any substituents on the azetidine nitrogen.
Below is a hypothetical data table summarizing the sort of results that would be expected from a computational study on the conformational preferences of this compound.
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Puckering Angle (degrees) | Population at 298K (%) |
|---|---|---|---|---|
| Equatorial | Pseudo-equatorial | 0.00 | ~25-35 | >95 |
| Axial | Pseudo-axial | 2.0 - 4.0 | ~20-30 | <5 |
Influence of Four-Membered Ring Strain on Molecular Geometry and Dynamics
The azetidine ring is characterized by significant ring strain, estimated to be around 25.4-26.7 kcal/mol. Current time information in Edmonton, CA. This strain arises from the deviation of bond angles from the ideal sp³ hybridized carbon (109.5°) and torsional strain from eclipsing interactions of adjacent hydrogen atoms. This inherent strain has a profound impact on the molecular geometry and dynamic behavior of this compound derivatives.
The internal bond angles of the azetidine ring are compressed compared to their acyclic counterparts. The C-C-C and C-N-C bond angles are typically in the range of 85-90°, leading to increased p-character in the C-C and C-N bonds and affecting their length and strength. This altered hybridization influences the reactivity of the ring, making it susceptible to ring-opening reactions under certain conditions.
The ring strain also governs the dynamics of the ring, particularly the process of ring puckering. The energy barrier to inversion between the two puckered conformations is relatively low, allowing for rapid interconversion at room temperature. However, the presence of a bulky substituent like the 4-isopropylphenyl group can significantly influence the puckering dynamics, raising the inversion barrier and favoring one conformation over the other.
The strain in the four-membered ring can be exploited in chemical synthesis, where the release of this strain can be a driving force for certain reactions. researchgate.netnih.gov For instance, the azetidine ring can undergo ring-expansion or ring-opening reactions when treated with appropriate reagents. researchgate.netnih.gov
Stereochemical Implications of the Azetidine Ring for Molecular Rigidity and Preorganization
The constrained nature of the azetidine ring imparts a significant degree of molecular rigidity to this compound and its derivatives. researchgate.netnih.gov This rigidity is a key stereochemical feature that distinguishes them from more flexible acyclic or larger-ring analogues. The puckered conformation of the ring and the well-defined pseudo-axial and pseudo-equatorial positions for substituents lead to a more preorganized three-dimensional structure.
This preorganization is a crucial concept in medicinal chemistry and materials science. By locking the molecule into a specific conformation, the entropic cost of binding to a biological target or assembling into a larger structure is reduced. The 4-isopropylphenyl group at the 3-position, being sterically demanding, will predominantly occupy the pseudo-equatorial position, further rigidifying the structure and presenting a specific vector for intermolecular interactions.
The stereochemistry at the C3 position is critical. If this carbon is a stereocenter, the azetidine ring provides a rigid scaffold that can project the substituents in well-defined spatial orientations. This has significant implications for the design of chiral ligands and catalysts, where the precise positioning of functional groups is paramount for stereoselective transformations.
Conformational Restriction and its Role in Molecular Recognition and Binding
The conformational restriction imposed by the azetidine ring plays a vital role in molecular recognition and binding events. In drug design, for example, a conformationally constrained molecule can exhibit higher binding affinity and selectivity for its biological target compared to a more flexible analogue. This is because the rigid molecule does not need to expend as much conformational energy to adopt the bioactive conformation required for binding.
The this compound scaffold presents a specific three-dimensional shape that can be tailored for interaction with a particular binding site. The 4-isopropylphenyl group can engage in hydrophobic or π-stacking interactions, while the nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor or a basic center. The rigid framework ensures that these interaction points are held in a relatively fixed orientation, leading to more specific and higher-affinity binding.
This principle of conformational restriction has been successfully applied in the development of various bioactive compounds where the azetidine ring serves as a key structural motif. By replacing a more flexible part of a molecule with a rigid azetidine core, medicinal chemists can improve pharmacokinetic and pharmacodynamic properties.
The following table summarizes the key stereochemical and conformational features and their implications:
| Feature | Description | Implication |
|---|---|---|
| Ring Puckering | Non-planar conformation of the azetidine ring. | Defines pseudo-axial and pseudo-equatorial positions for substituents. |
| Ring Strain | ~25.4-26.7 kcal/mol due to angle and torsional strain. Current time information in Edmonton, CA. | Influences bond angles, reactivity, and drives ring-opening reactions. researchgate.netnih.gov |
| Molecular Rigidity | Constrained conformation due to the four-membered ring. researchgate.netnih.gov | Preorganizes the molecule for binding and reduces the entropic penalty of interaction. |
| Conformational Restriction | Limited number of accessible low-energy conformations. | Enhances binding affinity and selectivity in molecular recognition. |
Derivatization and Functionalization of 3 4 Isopropylphenyl Azetidine for Scaffold Diversification
Modifications at the Nitrogen Atom of the Azetidine (B1206935) Ring
The nitrogen atom of the azetidine ring is a key handle for derivatization, allowing for the introduction of a wide array of substituents that can modulate the physicochemical and pharmacological properties of the parent molecule. Common modifications include N-alkylation, N-arylation, N-acylation, and the introduction of various functional groups.
N-alkylation can be achieved using alkyl halides, while N-arylation is often accomplished through Buchwald-Hartwig amination or related cross-coupling reactions. researchgate.netorganic-chemistry.org For instance, N-Boc-protected 3-(4-isopropylphenyl)azetidine can be deprotected and subsequently reacted with various electrophiles. The use of carbamate (B1207046) protecting groups, such as Boc and Cbz, on the azetidine nitrogen allows for controlled, stepwise functionalization. ljmu.ac.uk The Boc group can be removed under acidic conditions to yield the free amine, which is then available for further modification. ljmu.ac.uk Alternatively, the Cbz group can be orthogonally removed, enabling chemoselective N-functionalization in the presence of other sensitive functional groups. ljmu.ac.uk
Recent advancements have also explored the use of novel reagents for N-functionalization. For example, direct N–SF5 and N–SF4CF3 bond formation has been achieved through the strain-release pentafluorosulfanylation of 3-aryl [1.1.0]azabicyclobutanes, yielding chemically stable N–SF5 azetidines that are amenable to further synthetic modifications. chemrxiv.org These N-functionalized derivatives have shown potential as bioisosteres for small sulfonamides, offering a way to enhance lipophilicity. chemrxiv.org
The synthesis of N-substituted azetidines can also be accomplished through microwave-assisted cyclization of zwitterionic ammonium (B1175870) sulphates, which are formed from the ring-opening of cyclic sulphate of propane-1,3-diol with various amines. medwinpublishers.com This method provides a moderate to good yield of N-substituted azetidines. medwinpublishers.com
Table 1: Examples of N-Substituents Introduced onto the this compound Scaffold
| Substituent | Reagent/Reaction Type | Reference |
|---|---|---|
| Allyl | Allyl bromide | nih.gov |
| Sulfamoyl | Sulfamoyl chloride | google.com |
| Various aryl groups | Buchwald-Hartwig amination | researchgate.netorganic-chemistry.org |
| Carboxamide | Amide coupling | medwinpublishers.com |
Functionalization of the Azetidine Carbon Skeleton and Stereoselective Functionalization
Functionalization of the carbon skeleton of this compound, particularly at the C2 and C3 positions, allows for the introduction of additional substituents and the creation of stereogenic centers. This can be achieved through various methods, including α-lithiation followed by electrophilic trapping and radical functionalization.
Stereoselective functionalization is crucial for controlling the three-dimensional arrangement of atoms, which can significantly impact biological activity. Enantiomerically enriched N-alkyl 2-oxazolinylazetidines have been shown to undergo exclusive α-lithiation. uniba.itmdpi.com The resulting lithiated intermediate, while configurationally labile, exhibits stereoconvergence towards the thermodynamically more stable diastereomer, leading to highly stereoselective formation of 2,2-disubstituted azetidines upon trapping with an electrophile. uniba.itmdpi.com
Visible light photoredox catalysis has emerged as a powerful tool for the radical functionalization of azetidines. acs.orgchemrxiv.org For example, 3-aryl-3-carboxylic acid azetidines can serve as precursors to tertiary benzylic azetidine radicals, which can then undergo conjugate addition to activated alkenes, yielding 3-aryl-3-alkyl substituted derivatives. acs.org This method is tolerant of various functional groups. acs.org
Another approach involves the electrophilic azetidinylation using azetidinyl trichloroacetimidates, which allows for the direct attachment of the azetidine ring to a wide range of nucleophiles, providing a diverse library of functionalized 3-aryl azetidines. rsc.orgchemrxiv.org
Table 2: Methods for Functionalization of the Azetidine Carbon Skeleton
| Method | Position of Functionalization | Key Features | References |
|---|---|---|---|
| α-Lithiation and Electrophilic Trapping | C2 | Highly stereoselective for 2,2-disubstituted azetidines. | uniba.itmdpi.com |
| Visible Light Photoredox Catalysis | C3 | Forms 3-aryl-3-alkyl substituted derivatives via radical intermediates. | acs.orgchemrxiv.org |
Chemical Transformations of the Isopropylphenyl Moiety
The isopropylphenyl group of this compound offers another site for chemical modification, although it is generally less reactive than the azetidine ring itself. Transformations of this moiety can be used to fine-tune the electronic and steric properties of the molecule.
Standard aromatic substitution reactions, such as electrophilic aromatic substitution (e.g., nitration, halogenation) or nucleophilic aromatic substitution on activated rings, could potentially be employed, though the reactivity of the phenyl ring is influenced by the azetidine substituent. Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, on a halogenated derivative of the isopropylphenyl ring would allow for the introduction of a wide variety of substituents. researchgate.net
Oxidation of the isopropyl group could lead to the corresponding alcohol or ketone, introducing new functional groups for further derivatization. For instance, oxidation of a similar isopropylphenyl group has been noted in the context of creating derivatives of other complex molecules. google.com
Synthesis of this compound-Containing Hybrid Molecules and Conjugates
The this compound scaffold can be incorporated into larger, more complex molecules to create hybrid structures and conjugates with specific biological targets in mind. This strategy aims to combine the favorable properties of the azetidine moiety with the functionality of another pharmacophore.
For example, 3-aryl-azetidine moieties have been used to replace the phenylethyl group at the C-terminus of TZT-1027 analogues, an antitumor agent. nih.gov This conformational restriction strategy led to potent antiproliferative activities. nih.gov
Another approach involves the synthesis of spirocyclic azetidines. In one study, a spirocyclic scaffold containing an azetidine moiety was equipped with a nitrofuran warhead, resulting in compounds with excellent activity against Mycobacterium tuberculosis. mdpi.com The synthesis involved the creation of a tert-butyl 2′-(4-isopropylphenyl)-1H,7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]-1-carboxylate intermediate. mdpi.com
Conjugation to other molecules, such as peptides or fluorescent dyes, can also be achieved. The functionalization of the azetidine nitrogen with a linker, such as a 2-propynyl carbamate, provides a handle for "click" chemistry, allowing for the attachment of various molecules. ljmu.ac.uknih.gov
Scaffold Hopping and Bioisosteric Replacement Strategies Utilizing the Azetidine Ring
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for discovering novel compounds by replacing a core molecular structure with a different one that maintains similar biological activity. researchgate.netnih.govopenlabnotebooks.org The this compound ring is an attractive scaffold for such strategies due to its three-dimensional nature and favorable physicochemical properties. nih.gov
The azetidine ring can serve as a bioisostere for other common heterocyclic rings, such as piperazine (B1678402) or morpholine (B109124). cambridgemedchemconsulting.comtcichemicals.com This replacement can lead to improved properties, such as enhanced metabolic stability or altered pKa, which can be beneficial for drug development. cambridgemedchemconsulting.com For example, spirocyclic azetidines have been explored as bioisosteres for morpholine and piperazine in anticancer and antibacterial compounds. researchgate.net
In the context of triple reuptake inhibitors, the bioisosteric replacement of a 3-alkoxyazetidine with a 3-aminoazetidine was explored, which had the advantage of eliminating a chiral center. cambridgemedchemconsulting.com The azetidine ring itself can be part of a larger scaffold hopping strategy. For instance, replacing a phenyl ring with a more three-dimensional, saturated scaffold like a substituted azetidine can increase robustness towards metabolic oxidation. researchgate.net
Theoretical and Computational Investigations of 3 4 Isopropylphenyl Azetidine and Its Analogs
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction (e.g., DFT, ab initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the intrinsic properties of a molecule like 3-(4-Isopropylphenyl)azetidine. These calculations solve approximations of the Schrödinger equation to provide detailed information about electronic structure, molecular geometry, stability, and reactivity.
A crucial aspect of stability is the heat of formation (HOF), which can be calculated to assess the energetic favorability of the molecule. icm.edu.plresearchgate.net Studies on other azetidine (B1206935) derivatives have shown that substituents significantly impact HOF. researchgate.net Furthermore, bond dissociation energies (BDEs) for the various bonds within the molecule can be computed to identify the weakest links and predict potential degradation pathways. icm.edu.plbibliotekanauki.pl For instance, the C-N bonds within the strained azetidine ring are of particular interest for stability analysis. icm.edu.pl
Reactivity Prediction: The reactivity of this compound can be predicted by analyzing its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity. A smaller gap generally suggests higher reactivity.
The molecular electrostatic potential (ESP) surface is another critical output from quantum chemical calculations. bohrium.com It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other molecules, such as biological receptors or reactants in a chemical synthesis. bohrium.com Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution, hybridization, and hyperconjugative interactions that contribute to molecular stability. bohrium.comresearchgate.net
| Computational Method | Predicted Property for Azetidine Analogs | Significance for this compound |
| DFT/ab initio | Ring puckering angle and inversion barrier smu.educhimia.ch | Determines the preferred 3D conformation and steric profile. |
| G3MP2 Level | Heats of Formation (HOFs) researchgate.netbibliotekanauki.pl | Indicates the thermodynamic stability of the molecule. |
| DFT | Bond Dissociation Energies (BDEs) icm.edu.plbibliotekanauki.pl | Predicts the most likely bonds to break, indicating thermal or chemical stability. |
| DFT | Molecular Electrostatic Potential (ESP) bohrium.com | Reveals electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |
| DFT | HOMO-LUMO Energy Gap | Provides insight into the molecule's kinetic stability and chemical reactivity. |
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interaction Analysis
While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions.
Conformational Sampling: For a flexible molecule like this compound, which has a non-planar ring and a rotatable isopropylphenyl group, MD simulations can explore its vast conformational space. This is crucial because the biological activity of a molecule is often dependent on it adopting a specific conformation (the "bioactive conformation") to fit into a receptor's binding site. MD simulations can reveal the preferred conformations in different environments (e.g., in water or a lipid bilayer) and the transitions between them.
Intermolecular Interaction Analysis: When studying the interaction of this compound with a potential biological target (e.g., a protein), MD simulations are indispensable. After an initial binding pose is predicted by molecular docking, MD simulations can be run on the ligand-protein complex to assess its stability. researchgate.netnih.gov Key analyses include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD plot suggests that the complex is in a stable equilibrium and the binding pose is credible. researchgate.net
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the ligand and protein are flexible or rigid. This can highlight key residues involved in the interaction. researchgate.net
Interaction Analysis: Throughout the simulation, the types and duration of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, can be tracked. researchgate.netdergipark.org.tr This provides a dynamic picture of the key forces holding the ligand in the binding site.
These simulations offer a more realistic and dynamic understanding of molecular recognition than static docking models alone. nih.gov
Molecular Docking Studies for Predicting Ligand-Target Interactions and Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein). rjptonline.org It is a cornerstone of structure-based drug design, helping to identify potential biological targets and elucidate the structural basis of a ligand's activity.
The process involves placing the ligand in various positions and orientations within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. nih.gov The resulting docking score provides a prediction of the binding strength, with lower scores often indicating better affinity. nih.gov
For this compound, docking studies would be used to screen it against various known drug targets, such as G-protein coupled receptors, enzymes, or ion channels, for which 3D structures are available. Studies on analogous 3-aryl-azetidine compounds have explored their interactions with monoamine transporters (DAT and SERT) and NMDA receptors, demonstrating the utility of this approach. nih.govnih.gov Docking results can reveal:
Binding Pose: The most likely 3D orientation of the ligand within the active site.
Key Interactions: Specific hydrogen bonds, hydrophobic interactions, or ionic bonds formed between the ligand and amino acid residues of the protein. rjptonline.org For example, the nitrogen atom of the azetidine ring could act as a hydrogen bond acceptor, while the isopropylphenyl group could engage in hydrophobic interactions.
Binding Affinity: A predicted binding energy or score that helps to rank potential ligands. nih.gov
In one study on azetidinone derivatives, docking was used to investigate their binding to the enoyl-acyl carrier protein (enoyl-ACP) reductase enzyme, a target for antitubercular drugs. rjptonline.org Another study on azetidine-2,3-dicarboxylic acids suggested an unusual binding mode in the agonist binding site of NMDA receptors based on docking studies. nih.gov These examples highlight how docking can generate testable hypotheses about the mechanism of action for new compounds.
| Azetidine Analog Class | Target Receptor/Enzyme | Docking Finding/Significance |
| Azetidine-2-ones | Enoyl-acyl carrier protein (enoyl-ACP) reductase | Prediction of antitubercular activity through analysis of hydrogen bonding and binding energy. rjptonline.org |
| Azetidine-2,3-dicarboxylic acids | NMDA receptor subtypes | Suggested an unusual binding mode for these amino acids in the agonist binding site. nih.gov |
| 2-Oxo-4-substituted aryl-azetidines | Glucosamine fructose (B13574) 6 phosphate (B84403) synthase | Docking scores correlated well with experimental antimicrobial activity. nih.gov |
| N-(1-benzhydryl-azetidin-3yl) benzamides | D4 dopamine (B1211576) receptor | Good correlation found between docking interactions and observed biological activity as dopamine antagonists. researchgate.net |
| 3-Aryl-3-arylmethoxy-azetidines | Dopamine (DAT) and Serotonin (B10506) (SERT) Transporters | Computational studies suggested the azetidine scaffold was a suitable replacement for a tropane (B1204802) ring system. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches in Structure-Activity Relationship (SAR) Studies
Quantitative Structure-Activity Relationship (QSAR) and broader cheminformatics approaches aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for understanding structure-activity relationships (SAR) and for predicting the activity of new, unsynthesized molecules. nih.gov
For a series of analogs based on the this compound scaffold, a QSAR study would involve:
Data Set Generation: Synthesizing and testing a series of compounds where specific parts of the molecule are varied (e.g., changing the isopropyl group to other alkyl groups, or adding substituents to the phenyl ring).
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., partial charges), and topological indices (e.g., describing branching and shape).
Model Building: Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to create an equation that links the descriptors to the observed biological activity.
Model Validation: The model's predictive power is rigorously tested to ensure it is statistically significant and not a result of chance correlation.
A validated QSAR model for azetidine analogs could then be used to predict the activity of virtual compounds, helping to prioritize the most promising candidates for synthesis. For instance, a study on GABA uptake inhibitors identified that the distance between aromatic moieties and a carboxylic acid group on azetidine or related rings was a key feature for high activity. peerj.com Similarly, SAR studies on 3-aryl-3-arylmethoxy-azetidines showed that substitution on the aryl rings could be used to tune the affinity for monoamine transporters. nih.gov These insights guide the rational design of new compounds with improved potency and selectivity.
Computational Guidance for Synthetic Route Design and Optimization
Computational chemistry is increasingly used to guide and optimize the synthesis of complex molecules, including those with strained ring systems like azetidines. mit.edu The synthesis of four-membered rings can be challenging, and computational modeling can help chemists predict the feasibility of a reaction before heading to the lab. mit.edunih.gov
Predicting Reaction Pathways and Regioselectivity: DFT calculations can be used to model the transition states of potential reaction pathways. By comparing the activation energies of different routes, chemists can predict which pathway is kinetically favored. This is particularly useful for controlling regioselectivity. For example, in the synthesis of azetidines via the cyclization of ynamides, DFT calculations were performed to understand the preference for the desired 4-exo-dig cyclization over an alternative 5-endo-dig pathway. nih.gov Similarly, computational studies have explained the regioselectivity in the Lewis acid-catalyzed aminolysis of epoxy amines to form either azetidines or pyrrolidines, showing that the catalyst-substrate complex determines the outcome. frontiersin.orgnih.gov
Understanding Reaction Mechanisms: Computational studies can provide detailed mechanistic insights that are difficult to obtain experimentally. For instance, in the development of a photocatalyzed reaction to create azetidines, computational models helped researchers predict which compounds would react together successfully. mit.edu Studies on the radical functionalization of 3-aryl-azetidines have used computational methods to understand how ring strain affects the stability and reactivity of the radical intermediates, thereby influencing product yields. chemrxiv.orgacs.org
By providing a deeper understanding of reaction barriers, intermediates, and selectivity, computational guidance can save significant time and resources in the development of novel and efficient synthetic routes to this compound and its derivatives.
Exploration of Molecular Interactions with Biological Systems in Vitro and Mechanistic Studies
Investigation of Receptor Binding Profiles (e.g., Dopamine (B1211576) Receptors, Serotonin (B10506) Transporters)
The pharmacological effects of many centrally acting drugs are mediated through their binding to specific neurotransmitter transporters. The azetidine (B1206935) scaffold has been identified as a promising framework for developing ligands that target monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT). nih.govnih.govuno.edu
While specific binding data for 3-(4-isopropylphenyl)azetidine is not extensively available, research on analogous 3-aryl-azetidine derivatives provides significant insights. For instance, a series of 3-aryl-3-arylmethoxy-azetidines demonstrated high affinity for SERT, with some compounds exhibiting nanomolar potency. nih.govnih.gov The affinity for these transporters can be "tuned" by modifying the substitution on the aryl rings, suggesting that the 4-isopropylphenyl group would likely influence the binding profile through its specific steric and electronic properties. nih.govnih.gov
Studies on 3-benzylideneazetidine (B1493099) and 3-benzylazetidine (B1285715) analogs, which are structurally related, have shown that these compounds can bind to both DAT and SERT with nanomolar affinity. uno.edu Specifically, more lipophilic analogs tended to have higher potency, indicating that the hydrophobic nature of the isopropyl group could be a favorable feature for binding. uno.edu These findings underscore the potential of the 3-aryl-azetidine scaffold to produce selective or multi-targeted monoamine transporter ligands. nih.govnih.gov The binding affinities are typically determined through radioligand displacement assays, where the test compound's ability to displace a known radiolabeled ligand from the transporter is measured. nih.govresearchgate.net
Enzyme Inhibition Studies and Elucidation of Mechanism of Action (e.g., NAMPT inhibition, Enoyl ACP-reductase)
Azetidine derivatives have been investigated as inhibitors of various enzymes implicated in disease.
NAMPT Inhibition: Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is essential for the high metabolic activity of cancer cells. nih.govacs.org Small molecule inhibitors of NAMPT are therefore being explored as potential cancer therapeutics. nih.govacs.orgresearchgate.net A scaffold morphing approach led to the identification of 3-pyridyl azetidine ureas as potent NAMPT inhibitors. nih.govacs.orgresearchgate.net One such inhibitor from an azetidine series demonstrated a biochemical IC50 of 2.7 nM. acs.org These inhibitors act directly on NAMPT, depleting cellular NAD+ levels and leading to cancer cell death. nih.gov The azetidine ring is a key structural motif in these inhibitors, and structure-based drug design has been used to optimize their potency and properties. nih.govacs.org
Enoyl-ACP Reductase Inhibition: Bacterial enoyl-acyl carrier protein (ACP) reductase (also known as FabI) is a vital enzyme in the fatty acid biosynthesis pathway of bacteria, making it an attractive target for new antibacterial drugs. researchgate.netresearchgate.netnih.gov Azetidine-containing compounds have been designed and synthesized as inhibitors of this enzyme. researchgate.netresearchgate.net For example, quinolinyl Schiff bases and their corresponding azetidinone derivatives have shown good antibacterial and antitubercular activities, with molecular docking studies suggesting they bind to the active site of enoyl-ACP reductase. researchgate.netrjptonline.org Similarly, azetidine-based ene-amides have been discovered as potent FabI inhibitors. researchgate.net These findings highlight the versatility of the azetidine scaffold in the design of novel enzyme inhibitors.
Cell-Based Assays for Understanding Molecular Pathways and Biological Responses (e.g., antiproliferative activity, antimicrobial activity)
Cell-based assays are essential for evaluating the biological effects of compounds in a cellular context, providing a bridge between molecular target interactions and physiological responses.
Antiproliferative Activity: The azetidine ring is a feature of various compounds with demonstrated antiproliferative activity against cancer cell lines. mdpi.comnih.govdergipark.org.truncst.go.ugresearchgate.net For instance, novel 3-aryl-azetidine analogues of TZT-1027 exhibited potent antiproliferative activities, with one compound showing IC50 values of 2.2 nM against A549 lung cancer cells and 2.1 nM against HCT116 colon cancer cells. mdpi.com Other studies have shown that azetidin-2-one (B1220530) derivatives can inhibit the proliferation of breast cancer cell lines like MCF-7. nih.govresearchgate.net The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization. nih.gov
Antimicrobial Activity: Azetidine and its derivatives have been widely explored for their potential as antimicrobial agents. orientjchem.orgpsu.eduscirp.orgnih.govwisdomlib.org Various synthesized azetidin-2-one derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans. orientjchem.orgpsu.eduscirp.orgwisdomlib.org The antimicrobial efficacy is often influenced by the nature of the substituents on the azetidine ring. psu.edunih.gov For example, spirocyclic azetidines equipped with a nitrofuran warhead have demonstrated excellent activity against Mycobacterium tuberculosis. mdpi.comnih.gov
Table 1: Examples of Biological Activities of Azetidine Derivatives in Cell-Based Assays
| Compound Class | Biological Activity | Cell Lines / Organisms | Key Findings |
|---|---|---|---|
| 3-Aryl-azetidine analogues of TZT-1027 | Antiproliferative | A549, HCT116 | IC50 values in the low nanomolar range. mdpi.com |
| Azetidin-2-ones | Antiproliferative | MCF-7, MDA-MB-231 | Potent activity, with some compounds targeting tubulin. nih.gov |
| Azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones | Antibacterial, Anticancer | S. aureus, E. coli, MCF-7, HCT-116, A549 | Good antibacterial and growth inhibitory activity against cancer cell lines. uncst.go.ug |
| 1-(substituted phenyl)-4-(4-N,N-dimethyl amino phenyl)-azetidine-2-ones | Antimicrobial | B. megatherium, B. subtilis, E. coli | Effective against both Gram-positive and Gram-negative bacteria. orientjchem.org |
| Spirocyclic azetidines with nitrofuran | Antitubercular | Mycobacterium tuberculosis | Excellent activity, with some compounds having lower MICs than isoniazid. mdpi.comnih.gov |
Structure-Activity Relationship (SAR) Studies for Optimizing Molecular Features for Biological Activity
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by making systematic chemical modifications. For azetidine derivatives, SAR studies have provided valuable insights into the structural requirements for various biological activities.
In the context of monoamine transporter ligands, the substitution on the aryl rings of 3-aryl-3-arylmethoxy-azetidines can be used to "tune" the affinity and selectivity for DAT and SERT. nih.govnih.gov For antiproliferative azetidine analogues, substitutions on the phenyl group can significantly impact potency. mdpi.com For instance, in a series of TZT-1027 analogues, various substitutions on the phenyl group did not improve antiproliferative activity compared to the unsubstituted phenyl compound. mdpi.com
In the development of USP1/UAF1 deubiquitinase inhibitors, replacing a central phenyl group with a piperidine (B6355638) was well-tolerated, whereas the corresponding azetidine and pyrrolidine (B122466) rings resulted in a loss of potency, indicating a preference for a six-membered ring in that specific scaffold. nih.gov For antimicrobial azetidin-2-one derivatives, the presence of electron-withdrawing groups was found to enhance antibacterial activity. nih.gov These examples demonstrate the importance of systematic structural modifications to identify the key molecular features that govern biological activity.
High-Throughput Screening (HTS) of Azetidine Libraries for Novel Bioactive Scaffolds
High-throughput screening (HTS) is a drug discovery process that involves the automated testing of large numbers of compounds to identify those that are active in a particular biological assay. rsc.orgevotec.com This approach is well-suited for exploring the therapeutic potential of privileged scaffolds like the azetidine ring.
The synthesis of diverse libraries of azetidine-containing compounds allows for their rapid screening against a wide range of biological targets. rsc.orgu-tokyo.ac.jpvulcanchem.comontosight.ai For example, HTS can be used to identify inhibitors of dopamine, norepinephrine, and serotonin reuptake from a library of azetidine derivatives. google.com The "hits" identified from these screens can then serve as starting points for more focused medicinal chemistry efforts to develop new drugs. The combination of combinatorial chemistry to create azetidine libraries and HTS provides a powerful engine for the discovery of novel bioactive compounds. rsc.orgevotec.com
Future Perspectives and Emerging Research Directions for 3 4 Isopropylphenyl Azetidine in Chemical Biology
Advancements in Scalable and Sustainable Synthetic Methodologies for Complex Azetidine (B1206935) Architectures
The synthesis of complex molecules containing the 3-(4-isopropylphenyl)azetidine moiety is an area of active research. A notable example is the synthesis of tert-butyl 2′-(4-isopropylphenyl)-1H,7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]-1-carboxylate, which has demonstrated promising activity against Mycobacterium tuberculosis mdpi.com. The development of scalable and sustainable methods to produce such complex architectures is paramount for their translation into clinical applications.
Integration with Automated Synthesis and Flow Chemistry for Rapid Library Generation
The integration of automated synthesis and flow chemistry platforms presents a significant opportunity for accelerating the exploration of the chemical space around this compound. These technologies enable the rapid and efficient synthesis of large libraries of analogues, which is crucial for structure-activity relationship (SAR) studies and the identification of lead compounds with optimized properties.
Automated platforms can perform reactions in a high-throughput manner, significantly reducing the time required for library synthesis compared to traditional batch chemistry. Flow chemistry, on the other hand, offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. The combination of these technologies will undoubtedly facilitate the discovery of novel this compound derivatives with enhanced biological activities.
Development of this compound-based Probes for Understanding Cellular Pathways
Chemical probes are essential tools for dissecting complex biological processes. The this compound scaffold can serve as a starting point for the design and synthesis of novel chemical probes to investigate cellular pathways. For instance, the antimycobacterial activity of the spirocyclic derivative suggests that it could be modified to create probes for studying the specific cellular targets in Mycobacterium tuberculosis.
Future efforts in this area will involve the incorporation of reporter tags, such as fluorescent dyes or biotin, onto the this compound core. These tagged molecules can then be used in a variety of cell-based assays to visualize the localization of the compound, identify its binding partners, and elucidate its mechanism of action. Such probes will be invaluable for understanding the fundamental biology of the cellular processes modulated by this class of compounds.
Applications in Chemical Biology beyond Drug Discovery (e.g., Catalysis, Material Science)
The utility of the azetidine ring extends beyond its role as a pharmacophore. In the field of catalysis, chiral azetidines have been employed as ligands in asymmetric synthesis to control the stereochemical outcome of reactions. The this compound scaffold, with its potential for stereoisomeric diversity, could be explored for the development of novel catalysts for a range of chemical transformations.
In material science, the rigid and compact nature of the azetidine ring makes it an attractive building block for the construction of novel polymers and functional materials. The incorporation of the this compound moiety could impart unique properties to these materials, such as altered solubility, thermal stability, or conformational preferences. Further research in this area could lead to the development of new materials with applications in areas ranging from drug delivery to electronics.
Rational Design of Next-Generation Molecular Scaffolds Incorporating the Azetidine Ring System
The rational design of novel molecular scaffolds is a cornerstone of modern drug discovery. The this compound core provides a versatile platform for the design of next-generation therapeutic agents. By leveraging computational modeling and structural biology, researchers can design new molecules that incorporate this scaffold and are optimized for binding to specific biological targets.
Q & A
Q. Table 1: Comparative Synthesis Routes
| Method | Precursor | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | 3-Aminoazetidine | K₂CO₃, DMF, 80°C | 72 | |
| Microwave-Assisted | 4-Isopropylbenzaldehyde | None, 700 W, 6 min | 85 |
Basic: How is structural characterization of this compound performed to confirm purity and regiochemistry?
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 190.16 for C₁₂H₁₇N) .
- X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry .
Advanced: What strategies resolve contradictions in reported biological activities of azetidine derivatives like this compound?
Methodological Answer:
Discrepancies often arise from assay variability or substituent effects. To address:
Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, incubation time).
Structure-Activity Relationship (SAR) Analysis : Compare with analogs (Table 2) to isolate substituent impacts. For example, halogenated derivatives (e.g., 3-(4-chlorophenyl)azetidine) show higher antimicrobial activity than methoxy-substituted ones .
Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP vs. cytotoxicity correlations) .
Q. Table 2: Biological Activity of Analogous Azetidines
| Compound | Anticancer Activity (IC₅₀, μM) | Antimicrobial (MIC, μg/mL) | Reference |
|---|---|---|---|
| 3-(4-Chlorophenyl)azetidine | 25 | 0.6 | |
| 3-(4-Methoxyphenyl)azetidine | >50 | 1.2 |
Advanced: How can computational modeling predict the target engagement of this compound?
Methodological Answer:
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding pockets. The isopropyl group may enhance hydrophobic interactions with enzymes like kinases .
- QSAR Models : Correlate electronic descriptors (e.g., Hammett σ) with activity. For example, electron-withdrawing groups on the phenyl ring improve binding affinity .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize targets .
Basic: What physicochemical properties of this compound are critical for drug discovery?
Methodological Answer:
- Lipophilicity (logP) : Predicted logP ~2.5 (via ChemDraw) suggests moderate membrane permeability .
- Solubility : Low aqueous solubility (≈0.1 mg/mL) necessitates formulation with co-solvents (e.g., DMSO) .
- Stability : Susceptibility to ring-opening under acidic conditions requires pH-controlled storage .
Advanced: How can enantiomeric purity of this compound be optimized for pharmacological studies?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Jacobsen’s catalyst) during azetidine ring formation .
- Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational predictions .
Advanced: What in vitro assays are suitable for evaluating the therapeutic potential of this compound?
Methodological Answer:
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR, HER2) using fluorescence-based ADP-Glo™ kits .
- Microbial Susceptibility : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
